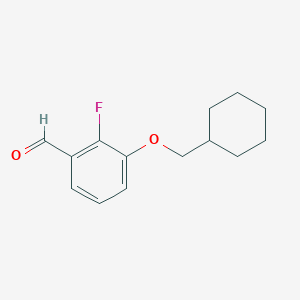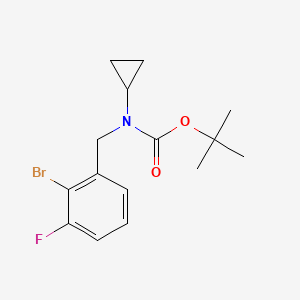
4-Bromo-2-fluoro-6-methoxybenzamide
Overview
Description
4-Bromo-2-fluoro-6-methoxybenzamide is a useful research compound. Its molecular formula is C8H7BrFNO2 and its molecular weight is 248.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
The 2,6-difluorobenzamide motif, related to 4-Bromo-2-fluoro-6-methoxybenzamide, plays a crucial role in FtsZ inhibition, affecting its antibacterial activity against S. aureus due to non-planarity and hydrophobic interactions (Barbier et al., 2023).
Methyl 4-bromo-2-methoxybenzoate, which can be synthesized from 4-bromo-2-fluorotoluene, a related compound, achieves a yield of 47% and a purity of 99.8% (Chen Bing-he, 2008).
A radiosynthesis method using hydrogen peroxide for a radiobrominated ligand for 5HT2A receptors, a potential PET tracer, showed high yields and minimal side products (Terrière et al., 1997).
A scalable 4-step synthesis method for 4-bromo-3-fluoro-6-methoxyoquinoline, derived from 2,4-dichloro-3-fluoroquinoline, has been developed, useful for synthesizing antibiotics (Flagstad et al., 2014).
The compound 6-[18F]fluoro-PBR28 is a novel radiotracer for imaging TSPO 18 kDa in acute neuroinflammation models using PET (Damont et al., 2011).
Substituted 6-methoxysalicylamides with a lipophilic substituent in the 3-position para to the methoxy group exhibit potent antidopamine activity in vivo and in vitro (de Paulis et al., 1985).
New nitrogen-containing bromophenols from Rhodomela confervoides exhibit potent scavenging activity against DPPH and ABTS radicals, serving as natural antioxidants (Li et al., 2012).
Permercuration/bromodemercuration provides a versatile route to synthesize polybromobenzene (Deacon & Farquharson, 1976).
Bromopride, a compound related to the topic, shows a bioavailability of about 70% when administered alone and increases to about 90% after multiple administrations (Lücker et al., 1983).
N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives show potential as potent GPR35 agonists for treating pain, inflammation, and metabolic diseases (Wei et al., 2018).
properties
IUPAC Name |
4-bromo-2-fluoro-6-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAOMINHJURKJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-((4,4''-Diformyl-3,3''-dihydroxy-[1,1':4',1''-terphenyl]-2',5'-diyl)bis(oxy))diacetic acid](/img/structure/B8198711.png)
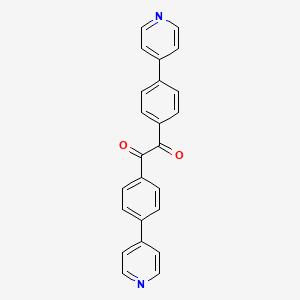

![2',5'-Dimethoxy-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B8198717.png)
![(3aS,8aR)-2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8198718.png)
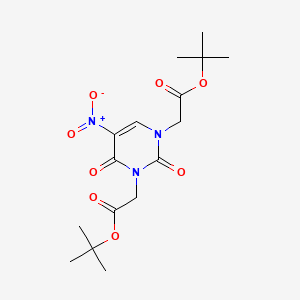
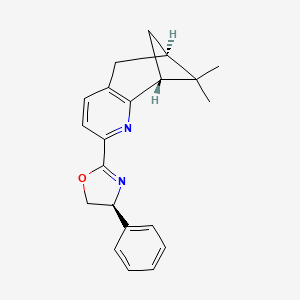
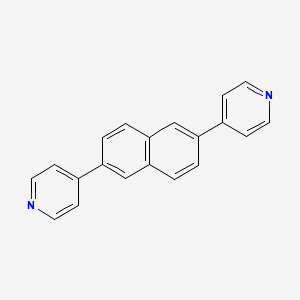
![(4'-Methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8198749.png)
![(2'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8198752.png)

![(2'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8198761.png)
